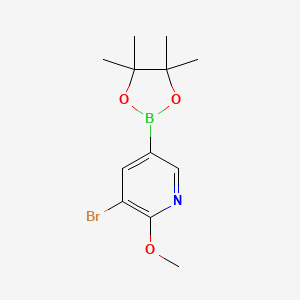

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester

説明

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is a heteroaryl boronic ester featuring a pyridine core substituted with bromine (C-3), methoxy (C-2), and a boronic acid pinacol ester (C-5). This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heterobiaryl scaffolds in pharmaceuticals and materials science . The bromine substituent enhances its utility as a bifunctional building block, enabling sequential cross-coupling or nucleophilic substitution reactions.

特性

IUPAC Name |

3-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALDKLDBKMQUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2223040-05-7 | |

| Record name | 3-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester typically involves the reaction of 3-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., THF, DMF).

Conditions: Inert atmosphere, temperatures ranging from room temperature to 100°C, and reaction times varying from a few hours to overnight.

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学的研究の応用

Organic Synthesis

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is primarily used as a reagent in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds and other complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling : The compound serves as a boronic ester that reacts with aryl halides to form biaryl derivatives.

- Protodeboronation : It can undergo protodeboronation under specific conditions to yield substituted pyridines.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to form reversible covalent bonds with diols positions it as a candidate for the development of enzyme inhibitors and other bioactive compounds.

Case Studies:

- Anticancer Activity : Recent studies indicate that 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting its potential application in cancer therapy.

Materials Science

The compound is also employed in the development of advanced materials and polymers due to its unique chemical properties. Its reactivity allows for the functionalization of materials, enhancing their performance in various applications.

作用機序

The mechanism of action of 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Research Findings and Data Highlights

- Synthetic Utility : The bromine in 3-Bromo-2-methoxy-5-boronic ester allows sequential functionalization. For example, Suzuki coupling followed by nucleophilic substitution yields diverse heterocycles .

- Biological Activity: Brominated analogs show moderate inhibition of penicillin-binding proteins (PBPs) at millimolar concentrations, while amino derivatives exhibit higher specificity .

- Safety Profile : Brominated compounds require careful handling due to hazards (H302-H312-H332), including toxicity via inhalation or skin contact .

生物活性

3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is a significant compound in medicinal chemistry, particularly known for its role as an intermediate in the synthesis of various bioactive molecules. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

- IUPAC Name : 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester

- Molecular Formula : C₁₂H₁₉BBrN₂O₃

- Molecular Weight : 250.1 g/mol

- Melting Point : 131°C to 133°C

- Solubility : Slightly soluble in water, compatible with organic solvents like THF and DMF.

The synthesis of this compound typically involves the reaction of 3-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This method is crucial for producing high yields of the boronic ester, which is then utilized in various coupling reactions, notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds essential for constructing complex organic molecules .

The biological activity of 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester primarily stems from its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and can inhibit enzymes by forming reversible covalent bonds. This property is particularly valuable in drug design where modulation of enzyme activity is desired .

Biological Activity

Research indicates that this compound has potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound has been investigated for its role in cancer therapy. Boronic esters are known to inhibit proteasomes, which are crucial in regulating protein degradation pathways involved in cancer progression. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives, including 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester:

- Anticancer Studies :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester | Antimicrobial, Anticancer | Drug synthesis, enzyme inhibition |

| 3-Bromo-2-methoxypyridine-4-boronic acid pinacol ester | Less studied | Potentially similar applications |

| 3-Bromo-2-methoxypyridine-6-boronic acid pinacol ester | Under investigation | Emerging therapeutic uses |

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-2-methoxypyridine-5-boronic acid pinacol ester, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using precursors like brominated pyridine derivatives and boronic acid pinacol esters. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–3 mol%) .

- Base : Potassium carbonate or sodium hydroxide to activate the boronic ester .

- Solvent : Toluene or THF under reflux (80–100°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >95% purity .

Q. How should researchers assess the stability of this boronic ester under varying pH and oxidizing conditions?

Stability studies can be conducted via:

- UV-Vis spectroscopy : Monitor hydrolysis or oxidation by tracking absorbance changes at 290–405 nm (e.g., reaction with H₂O₂ at pH 7.27) .

- NMR spectroscopy : Observe degradation products (e.g., free boronic acid) under acidic or basic conditions .

- Storage recommendations : Store at 0–6°C in anhydrous solvents (THF, DCM) to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- ¹H/¹³C NMR : Confirm structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₈BBrNO₃) .

- HPLC : Assess purity (>97% by GC or HPLC) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do the bromo and methoxy substituents influence the electronic environment and reactivity in cross-coupling reactions?

- Bromo group : Acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings at the 5-position. Its electronegativity enhances oxidative addition with Pd(0) catalysts .

- Methoxy group : Electron-donating effects stabilize intermediates during transmetalation but may sterically hinder coupling with bulky aryl halides. Computational studies (DFT) suggest a 10–15% reduction in reaction rate compared to non-substituted analogs .

Q. What strategies optimize catalytic systems for Suzuki-Miyaura couplings involving sterically hindered substrates?

- Ligand design : Bulky ligands like XPhos or SPhos improve turnover in sterically demanding reactions .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 20–30% .

- Preactivation : Generate reactive boronate intermediates via in situ transmetalation with B₂pin₂ to enhance coupling efficiency .

Q. How can chemoselectivity be achieved when using this compound in multi-step syntheses with competing boronic esters?

- Speciation control : Adjust solvent polarity (e.g., DMF vs. THF) to favor selective activation of specific boronic esters .

- Sequential coupling : Exploit differences in reaction kinetics (e.g., aryl bromides react faster than chlorides) .

- Protecting group strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) .

Q. What mechanistic insights explain the compound’s performance in radical-involved transformations?

- Radical chain propagation : Under visible light, the boronic ester generates boryl radicals, enabling decarboxylative borylation without metal catalysts. This is confirmed by EPR trapping experiments .

- Steric effects : The pinacol ester’s bulky structure suppresses undesired side reactions (e.g., homocoupling) in radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。